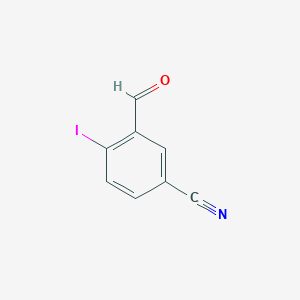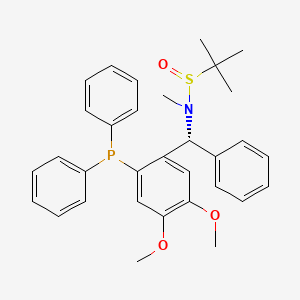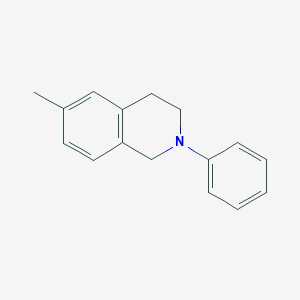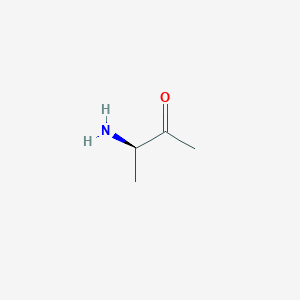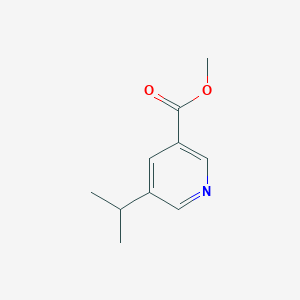![molecular formula C8H8O2 B13649315 3-(Spiro[2.2]pentan-1-yl)propiolic acid CAS No. 2138342-82-0](/img/structure/B13649315.png)
3-(Spiro[2.2]pentan-1-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Spiro[2.2]pentan-1-yl)propiolic acid is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings fused at a single carbon atom. This compound has the molecular formula C8H8O2 and a molecular weight of 136.14 . The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid typically involves the following steps:
Formation of the Spiro[2.2]pentane Core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the spiro structure.
Introduction of the Propiolic Acid Moiety: This step involves the introduction of the propiolic acid group to the spiro core. This can be done through various organic reactions, such as alkylation or acylation reactions.
Chemical Reactions Analysis
3-(Spiro[2.2]pentan-1-yl)propiolic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Spiro[2.2]pentan-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 3-(Spiro[2.2]pentan-1-yl)propiolic acid exerts its effects is not fully understood. its unique spiro structure allows it to interact with various molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes .
Comparison with Similar Compounds
3-(Spiro[2.2]pentan-1-yl)propiolic acid can be compared with other spiro compounds, such as:
Spiro[2.2]pentane-1-propanoic acid: Similar in structure but with a different functional group.
Spiro[2.2]pentane-1-carboxylic acid: Another spiro compound with a carboxylic acid group.
Spiro[2.2]pentane-1-methanol: A spiro compound with a hydroxyl group.
Properties
CAS No. |
2138342-82-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-spiro[2.2]pentan-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10) |
InChI Key |
KXDAHRNZEBHDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
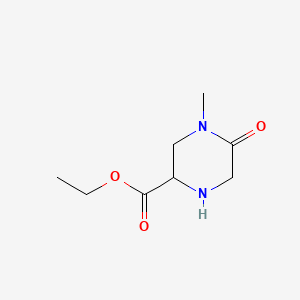

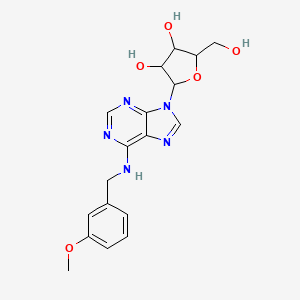

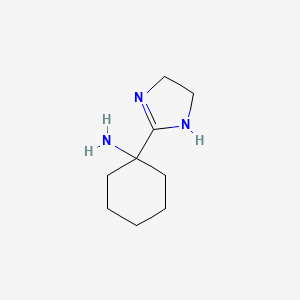
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
